molecular formula C21H19ClN2O2 B2805935 2-(4-Chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione CAS No. 307542-05-8

2-(4-Chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione

Cat. No.: B2805935
CAS No.: 307542-05-8
M. Wt: 366.85
InChI Key: ZFDAIEDWEGTNPW-UHFFFAOYSA-N
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Description

The compound “2-(4-Chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The molecule also has a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of a 4-chloroaniline group indicates that the compound might have some biological activity, as aniline derivatives are often used in the production of drugs, dyes, and other chemicals .


Molecular Structure Analysis

The molecular structure analysis would involve determining the connectivity of the atoms within the molecule and their three-dimensional arrangement. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the aniline group might undergo reactions typical of aromatic amines, such as electrophilic substitution, while the piperidine ring might participate in reactions typical of secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar amine group and a nonpolar naphthalene group could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Antifungal and Antibacterial Activity

  • A study presented the synthesis and biological evaluation of naphthoquinone derivatives, including 2-chloro-3-(piperidin-1-yl)naphthalene-1,4-dione, demonstrating potent antifungal and antibacterial activities. These compounds were more effective than some clinically used drugs against specific pathogens (Tandon et al., 2010).

Chemosensors for Metal Ions

  • Research on naphthoquinone-based chemosensors for transition metal ions has shown that derivatives exhibit remarkable selectivity towards Cu2+ ions, with significant changes in color indicating the presence of these ions (Gosavi-Mirkute et al., 2017).

Anticonvulsant Activity

  • Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives have been synthesized and evaluated for their potential anticonvulsant activities, showing significant effects in delaying strychnine-induced seizures (Ghareb et al., 2017).

Material Science Applications

  • The synthesis of new naphtho- and tetracyclic diazaquinone derivatives has been reported, with potential applications in material sciences due to their unique chemical properties (Abdassalam et al., 2019).

Antioxidant Evaluation

  • Some pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant properties, demonstrating the potential of naphthoquinone compounds in this area (Gouda, 2012).

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, potential uses in pharmaceuticals or other industries, and the development of more efficient synthesis methods .

Properties

IUPAC Name

2-(4-chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c22-14-8-10-15(11-9-14)23-18-19(24-12-4-1-5-13-24)21(26)17-7-3-2-6-16(17)20(18)25/h2-3,6-11,23H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDAIEDWEGTNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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